molecular formula C12H9ClN4 B13914426 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

Cat. No.: B13914426
M. Wt: 244.68 g/mol
InChI Key: QFPUUJKZXFTSRM-UHFFFAOYSA-N
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Description

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a chlorine atom, as well as a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile typically involves the cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates, followed by Suzuki cross-coupling reactions with substituted benzene boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine substituents on the pyrimidine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a heteroaromatic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a chlorinated position, alongside a benzonitrile moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Murine Melanoma B1610Induction of G0/G1 phase arrest
Human Breast Cancer MCF-715Apoptosis via mitochondrial pathway
Human Lung Cancer A54912Inhibition of PI3K/Akt signaling

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
Methicillin-resistant Staphylococcus aureus (MRSA)8 µg/mLHigh
Escherichia coli16 µg/mLModerate
Pseudomonas aeruginosa32 µg/mLLow

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial membrane integrity or inhibit critical metabolic pathways essential for bacterial survival.

Case Studies

A study published in Pharmaceutical Research highlighted the effectiveness of pyrimidine derivatives in treating resistant strains of bacteria and their potential as anticancer agents. In vitro assays demonstrated that the compound significantly inhibited the growth of MRSA and showed low toxicity towards normal human cells, indicating a favorable therapeutic index.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile

InChI

InChI=1S/C12H9ClN4/c1-7-8(6-14)3-2-4-9(7)10-5-11(13)17-12(15)16-10/h2-5H,1H3,(H2,15,16,17)

InChI Key

QFPUUJKZXFTSRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)Cl)C#N

Origin of Product

United States

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